5-(difluoromethyl)-1-(3-methylphenyl)-7-(1-methyl-1H-pyrazol-3-yl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one
Overview
Description
5-(difluoromethyl)-1-(3-methylphenyl)-7-(1-methyl-1H-pyrazol-3-yl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one is a complex organic compound with a unique structure that includes a pyrido[2,3-d]pyrimidin-4(1H)-one core, substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(difluoromethyl)-1-(3-methylphenyl)-7-(1-methyl-1H-pyrazol-3-yl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrido[2,3-d]pyrimidin-4(1H)-one core, followed by the introduction of the difluoromethyl, mercapto, and other substituents. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(difluoromethyl)-1-(3-methylphenyl)-7-(1-methyl-1H-pyrazol-3-yl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The difluoromethyl group can be reduced under specific conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings.
Scientific Research Applications
5-(difluoromethyl)-1-(3-methylphenyl)-7-(1-methyl-1H-pyrazol-3-yl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a potential candidate for studying enzyme interactions and other biological processes.
Medicine: It may have potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific pathways.
Industry: Its properties could be useful in the development of new materials with specific characteristics.
Mechanism of Action
The mechanism of action of 5-(difluoromethyl)-1-(3-methylphenyl)-7-(1-methyl-1H-pyrazol-3-yl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways involved would depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrido[2,3-d]pyrimidin-4(1H)-one derivatives with different substituents. Examples include:
- 5-fluoro-3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carboxylic acid derivatives .
- 3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carboxylic acid ethylester .
Uniqueness
What sets 5-(difluoromethyl)-1-(3-methylphenyl)-7-(1-methyl-1H-pyrazol-3-yl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one apart is its specific combination of functional groups, which confer unique chemical and biological properties
Properties
IUPAC Name |
5-(difluoromethyl)-1-(3-methylphenyl)-7-(1-methylpyrazol-3-yl)-2-sulfanylidenepyrido[2,3-d]pyrimidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F2N5OS/c1-10-4-3-5-11(8-10)26-17-15(18(27)23-19(26)28)12(16(20)21)9-14(22-17)13-6-7-25(2)24-13/h3-9,16H,1-2H3,(H,23,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCQSWNAUVJUERW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=C(C(=CC(=N3)C4=NN(C=C4)C)C(F)F)C(=O)NC2=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F2N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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